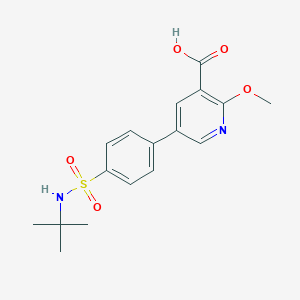
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid (5-BSH) is a synthetic molecule that is widely used in laboratory experiments. It is a derivative of isonicotinic acid, which is an important precursor for the synthesis of many other molecules. 5-BSH has a wide range of applications in scientific research, including biochemical and physiological studies.
Scientific Research Applications
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is widely used in scientific research. It has been used in a variety of biochemical and physiological studies, including studies of enzyme activity, cell signaling pathways, and gene expression. It has also been used to investigate the effects of drugs on cells and organisms. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been used to study the effects of environmental toxins on cells and organisms, as well as to study the effects of radiation on cells and organisms.
Mechanism of Action
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is not fully understood. However, it is believed that 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% acts as an inhibitor of cellular enzymes, and it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to interact with certain proteins involved in cell signaling pathways, suggesting that it may play a role in regulating the activity of these pathways.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins, suggesting that it may be useful for studying drug metabolism. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to interact with certain proteins involved in cell signaling pathways, suggesting that it may be useful for studying the effects of drugs and toxins on cell signaling pathways. Finally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have an inhibitory effect on the growth of certain bacteria, suggesting that it may be useful for studying the effects of environmental toxins on bacteria.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments is its ability to act as an inhibitor of cellular enzymes. This makes it useful for studying the effects of drugs and toxins on cellular enzymes. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to interact with certain proteins involved in cell signaling pathways, suggesting that it may be useful for studying the effects of drugs and toxins on cell signaling pathways.
However, there are some limitations to using 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments. For example, it is not known if 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has any toxic effects on cells or organisms, so it should be used with caution. Additionally, it is not known if 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has any long-term effects on cells or organisms, so it should be used with caution in long-term experiments.
Future Directions
There are many potential future directions for 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% research. For example, further research could be conducted to investigate the effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on the metabolism of drugs and toxins. Additionally, further research could be conducted to investigate the effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on cell signaling pathways. Furthermore, further research could be conducted to investigate the effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on the growth of bacteria and other microorganisms. Finally, further research could be conducted to investigate the long-term effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on cells and organisms.
Synthesis Methods
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is synthesized by a reaction between 4-t-butylsulfamoylphenyl isonicotinic acid and hydroxylamine hydrochloride. In this reaction, the hydroxylamine hydrochloride is used as a nucleophile, which reacts with the 4-t-butylsulfamoylphenyl isonicotinic acid to form 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. This reaction is typically carried out in aqueous solution at a temperature of 25-30°C. The reaction is complete within 2-3 hours, and the resulting product is a white powder with a melting point of 178-182°C.
properties
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)11-6-4-10(5-7-11)13-9-17-14(19)8-12(13)15(20)21/h4-9,18H,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIZCQYDWPSMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395458.png)


![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)